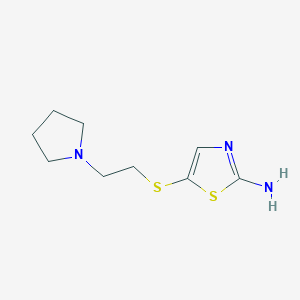
5-(2-(Pyrrolidin-1-yl)ethylthio)thiazol-2-amine
Cat. No. B1385806
Key on ui cas rn:
1042777-99-0
M. Wt: 229.4 g/mol
InChI Key: NFRDWNOGNVXNKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08063079B2
Procedure details


Sodium bicarbonate ((1.232 kg, 14.7 mol) is added slowly in portions to a mixture of 5-bromo-thiazol-2-ylamine hydrobromide (1.53 Kg, 5.87 mol) in 7.5 L of isopropanol. 2-Pyrrolidin-1-yl-ethanethiol (1.060 Kg, 8.07 mol) is then added over 15 min, and the resulting mixture is stirred at 60° C. for 96 h. The temperature is increased to 70° C. for 1 h, and then the mixture is cooled to room temperature. Most of the isopropanol is removed under vacuum, and the residue is taken up in 4 L of an isopropanol/chloroform solution (1:9). Saturated aqueous sodium bicarbonate (4 L) is added, and the resulting mixture is stirred for 30 minutes. The layers are separated and the aqueous phase is extracted with three 4 L portions of an isopropanol/chloroform solution (1:9). The organic layers are combined, dried over sodium sulfate, filtered, and concentrated under vacuum. The resulting residue is triturated with 3 L of diethylether, and filtered off to give a first portion of the title compound as a pale-yellow solid (410 g). The filtrate is concentrated to an orange solid, which is triturated with 2 L of diethylether, and isolated as a beige solid by filtration. This solid is then dissolved in 2 L of methanol, and the solution is heated at 45° C. for 30 min. Upon cooling to room temperature, a solid is formed. This material is isolated by filtration, triturated with diethyl ether as above, and dried under vacuum to afford an additional 310 g of the title compound. MS (m/e): 230 [M+H]




Name
Identifiers


|
REACTION_CXSMILES
|
C(=O)(O)[O-].[Na+].Br.Br[C:8]1[S:12][C:11]([NH2:13])=[N:10][CH:9]=1.[N:14]1([CH2:19][CH2:20][SH:21])[CH2:18][CH2:17][CH2:16][CH2:15]1>C(O)(C)C>[N:14]1([CH2:19][CH2:20][S:21][C:8]2[S:12][C:11]([NH2:13])=[N:10][CH:9]=2)[CH2:18][CH2:17][CH2:16][CH2:15]1 |f:0.1,2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
|
Name
|
|
|
Quantity
|
1.53 kg
|
|
Type
|
reactant
|
|
Smiles
|
Br.BrC1=CN=C(S1)N
|
|
Name
|
|
|
Quantity
|
7.5 L
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
1.06 kg
|
|
Type
|
reactant
|
|
Smiles
|
N1(CCCC1)CCS
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the resulting mixture is stirred at 60° C. for 96 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The temperature is increased to 70° C. for 1 h
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is cooled to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Most of the isopropanol is removed under vacuum
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Saturated aqueous sodium bicarbonate (4 L) is added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the resulting mixture is stirred for 30 minutes
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers are separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase is extracted with three 4 L portions of an isopropanol/chloroform solution (1:9)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting residue is triturated with 3 L of diethylether
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered off
|
Outcomes


Product
Details
Reaction Time |
96 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(CCCC1)CCSC1=CN=C(S1)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 410 g | |
| YIELD: CALCULATEDPERCENTYIELD | 30.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
